Cas no 72181-93-2 (3-methoxy-4,7-dimethyl-3-phenyl-2-benzofuran-1-one)

3-methoxy-4,7-dimethyl-3-phenyl-2-benzofuran-1-one structure
72181-93-2 structure
Product Name:3-methoxy-4,7-dimethyl-3-phenyl-2-benzofuran-1-one
CAS-nummer:72181-93-2
MF:C17H16O3
MW:268.307145118713
CID:1757660
PubChem ID:246615
Update Time:2025-04-21

3-methoxy-4,7-dimethyl-3-phenyl-2-benzofuran-1-one Chemische en fysische eigenschappen

Naam en identificatie

    • 3-methoxy-4,7-dimethyl-3-phenyl-2-benzofuran-1-one
    • CTK5D5666
    • AC1L6IGQ
    • AC1Q6HIC
    • AG-J-84038
    • NCIOpen2_002557
    • NSC59927
    • 3-methoxy-4,7-dimethyl-3-phenyl-2-benzofuran-1(3h)-one
    • 3-Methoxy-4,7-dimethyl-3-phenyl-phthalid
    • 3-methoxy-4,7-dimethyl-3-phenyl-phthalide
    • 3-methoxy-4,7-dimethyl-3-phenyl-3H-isobenzofuran-1-one
    • 3,6-Dimethyl-2-benzoyl-benzoesaeure-pseudo-methylester
    • AR-1F3949
    • CTK5D5666; AC1L6IGQ; AC1Q6HIC; AG-J-84038; NCIOpen2_002557; NSC59927; 3-methoxy-4,7-dimethyl-3-phenyl-2-benzofuran-1(3h)-one; 3-Methoxy-4,7-dimethyl-3-phenyl-phthalid; 3-methoxy-4,7-dimethyl-3-phenyl-phthalide; 3-methoxy-4,7-dimethyl-3-phenyl-3H-isobenzofuran-1-one; 3,6-Dimethyl-2-benzoyl-benzoesaeure-pseudo-methylester; AR-1F3949;
    • 3-Methoxy-4,7-dimethyl-3-phenylisobenzofuran-1(3H)-one
    • DTXSID60289238
    • 72181-93-2
    • NSC-59927
    • Inchi: 1S/C17H16O3/c1-11-9-10-12(2)15-14(11)16(18)20-17(15,19-3)13-7-5-4-6-8-13/h4-10H,1-3H3
    • InChI-sleutel: HGLSEHOROASYDZ-UHFFFAOYSA-N
    • LACHT: O1C(C2C(C)=CC=C(C)C=2C1(C1C=CC=CC=1)OC)=O

Berekende eigenschappen

  • Exacte massa: 268.10998
  • Monoisotopische massa: 268.109944368g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 20
  • Aantal draaibare bindingen: 2
  • Complexiteit: 374
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.5
  • Topologisch pooloppervlak: 35.5Ų

Experimentele eigenschappen

  • PSA: 35.53
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